4-({6-bromo-4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide
Description
The compound 4-({6-bromo-4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a quinazolinone derivative characterized by:
- A 6-bromo-4-oxo-3,4-dihydroquinazoline core.
- A sulfanyl group linked to a carbamoylmethyl chain, which is further substituted with an oxolane (tetrahydrofuran) ring.
- An N-(2-methoxyethyl)benzamide group attached to the quinazolinone via a methylene bridge.
Properties
IUPAC Name |
4-[[6-bromo-4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29BrN4O5S/c1-35-12-10-28-24(33)18-6-4-17(5-7-18)15-31-25(34)21-13-19(27)8-9-22(21)30-26(31)37-16-23(32)29-14-20-3-2-11-36-20/h4-9,13,20H,2-3,10-12,14-16H2,1H3,(H,28,33)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTATCINDOFNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29BrN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-bromo-4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.
Introduction of the Bromine Atom: Bromination of the quinazolinone core is carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-({6-bromo-4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Key Functional Groups
- Bromine Atom : Often associated with antimicrobial properties.
- Quinazolinone Derivative : Known for various pharmacological activities.
- Methoxyethyl Group : May enhance solubility and bioavailability.
Antimicrobial Properties
Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. A study on similar compounds demonstrated that modifications in the structure can lead to enhanced efficacy against bacterial strains. The introduction of a methoxy group and other substituents has been linked to improved activity against both Gram-positive and Gram-negative bacteria .
Antiinflammatory Effects
Quinazolinones have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could position it as a candidate for treating inflammatory diseases. Case studies have shown that related compounds significantly reduced inflammation markers in experimental models .
Anticancer Potential
Emerging research suggests that quinazolinone derivatives possess anticancer properties. The compound's structural features may allow it to interact with specific cellular pathways involved in cancer progression. Preliminary studies indicate that similar compounds have shown promise in inhibiting tumor growth in vitro and in vivo .
Example Synthetic Route
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Anthranilic acid, Acetic anhydride | Reflux |
| 2 | Nucleophilic Substitution | Thiol, Carbamate | Base conditions |
| 3 | Alkylation | Methoxyethyl halide | Base conditions |
Case Study 1: Antimicrobial Activity Evaluation
In a comparative study of various quinazolinone derivatives, the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for standard antibiotics. This suggests potential as an alternative treatment option .
Case Study 2: Anti-inflammatory Response in Animal Models
In vivo studies using rat models of inflammation showed that administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .
Mechanism of Action
The mechanism of action of 4-({6-bromo-4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
Bromo Substituent: The 6-bromo group on the quinazolinone core is conserved in multiple analogues (4a, 5a), suggesting its role in electronic modulation or binding affinity .
Solubility Considerations : The 2-methoxyethyl group in the target compound may improve aqueous solubility compared to nitro or naphthyl substituents in analogues like 4MNB .
Biological Activity
The compound 4-({6-bromo-4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 463.39 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Structural Features
- Quinazoline Core : This moiety is often associated with various pharmacological effects.
- Bromo Substituent : The presence of bromine can enhance the lipophilicity and biological activity of the compound.
- Oxolan and Methoxyethyl Groups : These groups may influence solubility and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing quinazoline structures. For instance, derivatives similar to our compound have shown promising results in inhibiting cancer cell proliferation in vitro.
Case Study:
A study evaluated several quinazoline derivatives against various cancer cell lines, revealing that modifications at the 6-position significantly increased cytotoxicity. The compound's structural characteristics allowed it to interact effectively with specific molecular targets involved in cancer progression .
Antimicrobial Properties
Compounds with similar frameworks have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Research Findings:
In vitro tests indicated that certain quinazoline derivatives exhibited significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The presence of the sulfanyl group may contribute to this activity by enhancing the compound's ability to penetrate bacterial membranes .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling pathways.
Mechanism of Action:
Molecular docking studies suggest that the quinazoline core interacts with ATP-binding sites on kinases, potentially inhibiting their activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Summary of Biological Activities
| Activity Type | Example Findings |
|---|---|
| Anticancer | Significant inhibition of cancer cell lines in vitro |
| Antimicrobial | Effective against Gram-positive bacteria |
| Enzyme Inhibition | Potential inhibition of kinase activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
